molecular formula C12H17NO9 B148905 (S)-(+)-Norepinephrine L-bitartrate CAS No. 636-88-4

(S)-(+)-Norepinephrine L-bitartrate

Cat. No.: B148905
CAS No.: 636-88-4
M. Wt: 319.26 g/mol
InChI Key: WNPNNLQNNJQYFA-HQWYAZORSA-N
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Description

(S)-(+)-Norepinephrine L-bitartrate, also known as d-norepinephrine bitartrate, is an endogenous adrenergic hormone and neurotransmitter. It plays a crucial role in the body’s “fight or flight” response by increasing heart rate and blood pressure. This compound is widely used in medical settings, particularly for treating acute hypotensive states and as an adjunct in cardiac arrest management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of d-noradrenaline bitartrate involves several steps. One common method includes the normal-temperature preparation of the injection followed by normal-temperature sterile filling. This method avoids high temperatures, which can degrade the compound and increase impurities .

Industrial Production Methods

Industrial production of d-noradrenaline bitartrate typically involves a non-final sterilization production technology. This method helps maintain the quality of the compound by preventing high-temperature degradation and controlling the residual oxygen in the preparation tank .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-Norepinephrine L-bitartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy in medical applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various isomers and derivatives of d-noradrenaline bitartrate. These products are crucial for its application in different medical and industrial settings .

Mechanism of Action

(S)-(+)-Norepinephrine L-bitartrate exerts its effects by acting on both alpha-1 and alpha-2 adrenergic receptors. This action causes vasoconstriction, leading to increased blood pressure and peripheral vascular resistance. The compound also has minor effects on beta-adrenergic receptors, contributing to its overall efficacy in medical treatments .

Comparison with Similar Compounds

Similar Compounds

    Epinephrine (Adrenaline): Similar in structure but has an additional methyl group.

    Dopamine: A precursor to both d-noradrenaline and epinephrine.

Uniqueness

(S)-(+)-Norepinephrine L-bitartrate is unique due to its specific action on alpha-adrenergic receptors, making it highly effective in increasing blood pressure without significantly affecting heart rate. This property makes it a preferred choice in treating hypotensive emergencies and septic shock .

Properties

IUPAC Name

4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPNNLQNNJQYFA-HQWYAZORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212982
Record name d-Noradrenaline bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-88-4
Record name 1,2-Benzenediol, 4-[(1S)-2-amino-1-hydroxyethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Noradrenaline bitartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name d-Noradrenaline bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-β,3,4-trihydroxyphenethylammonium [R-(R*,R*)]-hydrogen tartrate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does d-Noradrenaline Bitartrate interact with the body to produce its effects?

A1: d-Noradrenaline Bitartrate, often referred to as noradrenaline or norepinephrine, primarily acts as an agonist at adrenergic receptors. These receptors are found throughout the body, including in the heart, blood vessels, and brain. By binding to these receptors, noradrenaline triggers a cascade of intracellular signaling events, ultimately leading to a variety of physiological responses. [, , , , , , , , , , , ]

Q2: Does noradrenaline affect thermoregulation?

A2: Yes, research indicates that injecting noradrenaline into the spinal subarachnoid space of rats can influence their thermoregulation. []

Q3: How does noradrenaline interact with other neurotransmitters in the brain?

A3: Research suggests that noradrenaline interacts with other neurotransmitters in the brain, including serotonin (5-HT) and acetylcholine. In the rat anococcygeus muscle, histamine's inhibitory effect was more pronounced when 5-HT was used as the agonist compared to noradrenaline. []

Q4: Does the pH of the noradrenaline solution affect its potency?

A4: While the pH of the noradrenaline solution does not seem to affect the direction of neuronal responses, research suggests it might influence the potency of noradrenaline when applied microelectrophoretically. Studies measuring the release of radiolabeled noradrenaline from micropipettes showed differences in release rates and transport numbers depending on the pH of the solution. []

Q5: What is the molecular formula and weight of d-Noradrenaline Bitartrate?

A5: The molecular formula of d-Noradrenaline Bitartrate is C8H11NO3 ⋅ C4H6O6. Its molecular weight is 319.27 g/mol.

Q6: Is there any spectroscopic data available for d-Noradrenaline Bitartrate?

A6: Spectroscopic data for d-Noradrenaline Bitartrate can be found in various chemical databases and publications. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize its structure.

Q7: What is known about the stability of d-Noradrenaline Bitartrate in physiological solutions?

A7: d-Noradrenaline Bitartrate is known to be susceptible to oxidation in physiological saline solutions, particularly at physiological pH (7.4) and at 37°C under oxygenated conditions. [] Stabilizing agents like EDTA or ascorbic acid are often added to the solutions to prevent degradation during experiments. []

Q8: Can concentrated solutions of noradrenaline bitartrate be stored for extended periods?

A9: Yes, research indicates that concentrated solutions of noradrenaline bitartrate (0.240 mg/mL) in 0.9% sodium chloride remain physically and chemically stable for at least 30 days when stored in polypropylene syringes at 5°C ± 3°C. This finding suggests the feasibility of preparing these solutions in advance by a centralized intravenous additive service. []

Q9: How does the body handle noradrenaline after administration?

A9: Noradrenaline, when administered intravenously, is rapidly cleared from the circulation. It undergoes uptake into sympathetic nerve endings and metabolism by enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). The metabolites are then excreted in the urine.

Q10: What are the typical effects of d-Noradrenaline Bitartrate on blood pressure?

A11: d-Noradrenaline Bitartrate consistently increases blood pressure due to its vasoconstrictive effects. This effect is mediated through its action on alpha-adrenergic receptors located on blood vessels. [, , , , ]

Q11: Can the blood pressure response to noradrenaline be affected by other drugs?

A12: Yes, the research demonstrates that pre-treatment with drugs like reserpine and ephedrine can significantly modify the blood pressure response to noradrenaline in animal models. []

Q12: What is the role of the endothelium in the vasodilatory effects of substances like puerarin?

A14: Studies investigating the vasodilatory effects of puerarin, a compound found in the Chinese herb Pueraria lobata, on rat thoracic aortas found that the endothelium might not play a significant role. Removing the endothelium did not affect puerarin's ability to relax aortic rings precontracted with noradrenaline. This suggests that puerarin's vasodilatory mechanism is endothelium-independent. []

Q13: Are there any differences in the vascular responses to noradrenaline between species?

A15: Yes, comparative studies on the mesenteric arterial beds of ducklings and chickens revealed significant differences in their responses to noradrenaline. Ducklings exhibited a much stronger vasoconstriction when exposed to noradrenaline, suggesting a possible adaptation for oxygen conservation during diving. []

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